[2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate
Description
[2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate: is an organic compound that features a bromophenyl group and a butylbenzoate ester
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrO3/c1-2-3-4-14-5-7-16(8-6-14)19(22)23-13-18(21)15-9-11-17(20)12-10-15/h5-12H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRYWYFGJLAOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate typically involves the esterification of 4-butylbenzoic acid with [2-(4-bromophenyl)-2-oxoethyl] alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the activity of specific enzymes involved in ester hydrolysis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of esterases, enzymes that hydrolyze ester bonds, thereby affecting metabolic processes.
Comparison with Similar Compounds
- [2-(4-bromophenyl)-2-oxoethyl] 4-methylbenzoate
- [2-(4-bromophenyl)-2-oxoethyl] 4-ethylbenzoate
- [2-(4-bromophenyl)-2-oxoethyl] 4-propylbenzoate
Uniqueness: [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate is unique due to its specific combination of a bromophenyl group and a butylbenzoate ester. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
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